molecular formula C9H16N2O3 B1624609 1-Butyl-3-methylimidazolium bicarbonate CAS No. 366491-15-8

1-Butyl-3-methylimidazolium bicarbonate

Cat. No.: B1624609
CAS No.: 366491-15-8
M. Wt: 200.23 g/mol
InChI Key: SXUPLFPGMYCSME-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium bicarbonate is an ionic liquid that has garnered significant attention due to its unique properties and wide range of applications. Ionic liquids are salts that are liquid at or near room temperature and are known for their low volatility, high thermal stability, and ability to dissolve a variety of materials. This compound, in particular, is valued for its role in green chemistry and sustainable industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium bicarbonate can be synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with sodium bicarbonate. The reaction typically occurs in an aqueous medium and involves the exchange of chloride ions with bicarbonate ions. The reaction conditions include moderate temperatures and stirring to ensure complete ion exchange.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and scalability. The process may also include purification steps such as filtration and recrystallization to obtain high-purity ionic liquid.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium bicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve moderate temperatures and solvents like water or alcohols.

    Carboxylation: Reagents include amines and alkyl halides, with reactions often conducted at room temperature.

Major Products:

    Carbamate Esters: Formed from the carboxylation of amines.

    Substituted Imidazolium Compounds: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which 1-butyl-3-methylimidazolium bicarbonate exerts its effects involves its ionic nature and ability to form hydrogen bonds. The bicarbonate ion can act as a nucleophile, participating in various chemical reactions. The imidazolium cation can stabilize reaction intermediates and enhance reaction rates through ionic interactions and hydrogen bonding .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium Bicarbonate
  • 1-Propyl-3-methylimidazolium Bicarbonate
  • 1-Hexyl-3-methylimidazolium Bicarbonate

Comparison: 1-Butyl-3-methylimidazolium bicarbonate is unique due to its optimal balance of hydrophobicity and hydrophilicity, making it versatile for various applications. Compared to shorter-chain imidazolium bicarbonates, it offers better solubility for organic compounds. Compared to longer-chain analogs, it provides a more favorable viscosity and thermal stability profile .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUPLFPGMYCSME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457230
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366491-15-8
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium hydrogen carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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